molecular formula C8H17ClN2O B1402503 N,3-dimethylpiperidine-3-carboxamide hydrochloride CAS No. 1361114-79-5

N,3-dimethylpiperidine-3-carboxamide hydrochloride

Cat. No.: B1402503
CAS No.: 1361114-79-5
M. Wt: 192.68 g/mol
InChI Key: ULIBIFLLICSJFK-UHFFFAOYSA-N
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Description

“N,3-dimethylpiperidine-3-carboxamide hydrochloride” is a piperidine derivative. It has a CAS Number of 112950-94-4 and a molecular weight of 192.69 . The IUPAC name for this compound is N,N-dimethyl-3-piperidinecarboxamide hydrochloride . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 192.69 . The IUPAC name for this compound is N,N-dimethyl-3-piperidinecarboxamide hydrochloride . The InChI code for this compound is 1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H .

Scientific Research Applications

DNA Interaction and Potential Antitumor Properties

N,3-dimethylpiperidine-3-carboxamide hydrochloride (DACA) and its analogs are notable for their interaction with DNA. These compounds are known for their DNA-intercalating properties, involving topoisomerases I and II, which makes them potential candidates for antitumor drugs. The DNA-intercalating action is critical as it may disrupt the DNA replication process in cancer cells, potentially leading to cell death. For instance, DACA has been studied for its cytotoxic action and promising preclinical activity against solid tumors in mice. However, clinical trials revealed limited anti-proliferative activity and toxicity issues at high doses, indicating the need for further exploration of administration methods for optimal therapeutic effects (McCrystal et al., 1999).

Chromatin Lesions and Topoisomerase II Interaction

Research indicates that DACA and its structural analogs can induce chromatin lesions characteristic of topoisomerase II-blocking drugs, such as DNA breaks and DNA-protein cross-links. This activity, however, appears to be less potent compared to some other antileukemic drugs. The structure of the 4-carboxamide side-chain plays a crucial role in the drug's ability to penetrate cell membranes and exert its cytotoxic and DNA-damaging activities. Understanding the mechanism of these acridine-4-carboxamides further enhances our knowledge of their potential as antitumor agents (Pastwa et al., 1998).

Potential in Androgen Receptor Antagonism

N-arylpiperazine-1-carboxamide derivatives, including compounds related to DACA, have been studied for their androgen receptor (AR) antagonist activities. These compounds, especially those with specific structural features, have shown promising results as orally active, nonsteroidal AR antagonists. This suggests a potential application in treating conditions like prostate cancer by inhibiting androgen receptors (Kinoyama et al., 2005).

Metabolic Pathways and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of DACA is crucial for its development as an antitumor agent. Studies have revealed that DACA undergoes N-oxidation and acridone formation as major biotransformation reactions in humans. These metabolic pathways are considered detoxication reactions. The urinary excretion patterns and plasma metabolite profiles provide valuable insights for optimizing therapeutic dosages and administration schedules (Schofield et al., 1999).

Properties

IUPAC Name

N,3-dimethylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-8(7(11)9-2)4-3-5-10-6-8;/h10H,3-6H2,1-2H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIBIFLLICSJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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